molecular formula C20H32N2O2 B5627731 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine

1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine

Cat. No. B5627731
M. Wt: 332.5 g/mol
InChI Key: VECYEWFWYAZMIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multiple steps, starting from simpler piperazine or benzyl compounds. For example, the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine from (2R,5S)-2,5-Dimethylpiperazine through salification and monosubstitution reactions indicates a methodology that could potentially be adapted for the synthesis of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine, with an overall yield of 83% (Y. Jian, 2011). This demonstrates the feasibility of synthesizing complex piperazine derivatives through stepwise chemical modifications.

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, such as 1,4-piperazine-2,5-diones, reveals insights into their crystallization behaviors and hydrogen-bonding networks. For instance, studies on organic crystal engineering with piperazine derivatives have shown different polymorphic crystalline forms through slow evaporation and diffusion techniques, highlighting the impact of molecular structure on the physical properties of these compounds (Robin A Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, forming complexes and exhibiting distinct spectroscopic and structural properties. For example, Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moiety have been synthesized, showcasing the versatility of piperazine derivatives in forming metal complexes with potential cytotoxic and antibacterial properties (H. Keypour et al., 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Studies on the crystalline forms of piperazine derivatives reveal the importance of molecular interactions and conformations in determining their physical properties.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, are key areas of research. Piperazine derivatives exhibit a wide range of chemical behaviors, from serving as building blocks in organic synthesis to acting as ligands in coordination chemistry, demonstrating their chemical versatility and potential for various applications.

properties

IUPAC Name

1-cycloheptyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-23-19-9-10-20(24-2)17(15-19)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYEWFWYAZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine

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